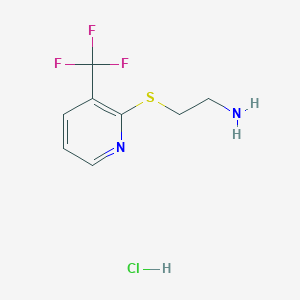

2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride

Description

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2S.ClH/c9-8(10,11)6-2-1-4-13-7(6)14-5-3-12;/h1-2,4H,3,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIFXLJMTKLCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCCN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-53-1 | |

| Record name | Ethanamine, 2-[[3-(trifluoromethyl)-2-pyridinyl]thio]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Activité Biologique

2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride is a chemical compound with a molecular formula of C8H10ClF3N2S and a molecular weight of 258.69 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group attached to a pyridine ring. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

- Molecular Formula : C8H10ClF3N2S

- Molecular Weight : 258.69 g/mol

- Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially influencing signaling pathways involved in disease processes. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their efficacy as therapeutic agents.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

- Antitumor Activity : Some derivatives have shown significant inhibitory effects on cancer cell lines, suggesting potential use in oncology .

- Antibacterial Properties : The compound's structure may enable it to interact with bacterial enzymes or receptors, leading to antibacterial effects .

- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to reduce inflammation markers in vitro, indicating potential for treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride | C8H10ClF3N2 | 261.07 g/mol | Antitumor and antibacterial |

| 3-(Trifluoromethyl)pyridine | C6H4F3N | 145.10 g/mol | Limited biological activity |

| 4-(Trifluoromethyl)aniline | C7H6F3N | 175.13 g/mol | Moderate antibacterial activity |

The unique presence of both an ethylamine group and a sulfur atom in the target compound distinguishes it from the others, potentially enhancing its reactivity and biological activity compared to simpler analogs.

Case Studies and Research Findings

- Antitumor Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit specific cancer cell lines at low micromolar concentrations. For example, one study reported an IC50 value indicating significant cytotoxicity against breast cancer cells .

- Antibacterial Testing : A series of tests against common bacterial strains showed that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, highlighting its potential therapeutic application in inflammatory diseases .

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is primarily utilized in pharmaceutical research due to its potential therapeutic properties. Its structural features allow for interactions with biological targets, making it a candidate for drug development.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of trifluoromethylpyridines showed significant anti-inflammatory effects by inhibiting PLA2, indicating that 2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine may have similar properties .

- Cancer Treatment : Patents have been filed describing the use of compounds like 2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine in cancer therapies, highlighting their ability to target specific cancer cell pathways .

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry, enabling the creation of more complex molecules.

Future Research Directions

Given its promising applications, further research is warranted to explore:

- In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics of 2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine in animal models.

- Structure-Activity Relationship (SAR) : Analyzing how modifications to the compound's structure affect its biological activity and therapeutic potential.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyridine-Based Ethylamine Derivatives

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride

- Structure : A pyridine ring with a trifluoromethyl group at position 3 and an ethylamine group at position 1.

- Key Differences : Lacks the sulfanyl (-S-) linkage present in the target compound.

- Relevance : The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature shared with the target compound .

2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine

Sulfanyl-Containing Ethylamine Derivatives

2-(Methylsulfonyl)ethylamine Hydrochloride

- Structure : Ethylamine with a methylsulfonyl (-SO₂CH₃) group.

- Key Differences: Sulfonyl vs.

2-(2-Methoxyphenoxy)ethylamine Hydrochloride

Trifluoromethyl-Substituted Bioactive Compounds

NE-537 ((-)-6d)

- Structure : Aryl-substituted ethylamine with trifluoromethyl and methoxy groups.

- Pharmacology : Potent sigma(1) receptor ligand; demonstrates how trifluoromethyl groups enhance target affinity .

3-Chloro-N-phenyl-phthalimide

Phenethylamine Derivatives

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

- Structure : Phenethylamine with hydroxyl groups.

- Key Differences : Catechol moiety vs. pyridine-CF₃/S-; impacts receptor selectivity and metabolic pathways .

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride

Data Tables: Structural and Functional Comparison

Table 1. Physicochemical Properties

*Estimated using fragment-based methods.

†Calculated based on structural formula.

‡Predicted using ChemDraw.

Key Research Findings

Trifluoromethyl Impact : The -CF₃ group in pyridine derivatives enhances metabolic stability and binding affinity due to its electron-withdrawing nature .

Sulfanyl vs. Sulfonyl : Sulfanyl linkages (as in the target) may offer reversible redox properties compared to sulfonyl groups, relevant in prodrug design .

Méthodes De Préparation

Starting Materials and Key Intermediates

The synthesis typically begins with 2,3-dichloro-5-trifluoromethyl-pyridine or related chlorinated trifluoromethylpyridine derivatives. These intermediates are crucial for introducing the trifluoromethyl group and providing reactive sites for further substitution.

2,3-Dichloro-5-trifluoromethyl-pyridine is prepared industrially by chlorination of 2,6-dichloropyridine using chlorine gas and iron(III) chloride catalyst, yielding 2,3,6-trichloropyridine, followed by selective hydrogenation and further transformations to introduce the trifluoromethyl group.

Alternative methods involve the preparation of trifluoromethyl-substituted pyridine aldehydes as intermediates, which can be converted into other functional groups via hydrolysis and deprotection steps.

Formation of the Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, either in solution or by direct acidification of the isolated amine.

Hydrochloride salt formation enhances the compound’s stability, solubility, and ease of handling, which is essential for subsequent applications.

Typical conditions involve stirring the amine with a stoichiometric amount of concentrated hydrochloric acid in an organic solvent such as dichloromethane or in aqueous media at controlled temperatures (0–25°C).

Catalytic Hydrogenation and Purification

In some synthetic routes, catalytic hydrogenation is employed to reduce intermediates or remove protecting groups.

Palladium on carbon (Pd/C) catalysts are preferred due to their efficiency and minimal side reactions, especially in the presence of trifluoromethyl groups, which are sensitive to harsh conditions.

The hydrogenation is conducted under mild temperatures (60–80°C) and controlled hydrogen pressure until the desired reduction or deprotection is complete.

Purification is typically achieved by phase separation, crystallization, and chromatographic techniques to ensure high purity (≥99.5%) of the final hydrochloride salt.

Summary of a Representative Preparation Route

Research Findings and Optimization Notes

The use of phase transfer catalysts like tetraethylammonium bromide significantly improves reaction rates and yields in the nucleophilic substitution step.

Maintaining reflux with water removal (Dean-Stark apparatus) during substitution ensures the reaction equilibrium favors product formation by removing water byproduct.

Catalytic hydrogenation with Pd/C is preferred due to selective reduction without affecting the trifluoromethyl substituent, avoiding side reactions such as dechlorination.

Reaction times and temperatures for hydrochloride salt formation are optimized between 0–25°C and 2–7 hours to maximize yield and purity.

Industrial scale-up benefits from recycling solvents and distillates during chlorination and purification steps, reducing waste and cost.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine hydrochloride, and how is its structural integrity validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution, where a thiol group replaces a leaving group (e.g., halide) on the pyridine ring. For the trifluoromethyl-substituted pyridine precursor, electrophilic substitution or pre-functionalized pyridine derivatives may be used. Post-synthesis, structural validation requires:

- NMR Spectroscopy : H NMR to confirm ethylamine chain integration, F NMR to verify the trifluoromethyl group.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H] peak).

- Elemental Analysis : To ensure stoichiometric Cl content.

Critical Note : Monitor reaction pH to avoid decomposition of the amine-hydrochloride salt .

Q. What handling and storage protocols ensure the stability of 2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine hydrochloride in laboratory settings?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon or nitrogen) at room temperature to prevent oxidation of the sulfanyl group or hydrolysis of the hydrochloride salt.

- Handling : Use anhydrous solvents in reactions to avoid moisture-induced degradation. Conduct experiments under controlled humidity (<30% RH).

- Stability Testing : Perform periodic HPLC analysis to detect degradation products (e.g., free amine or oxidized disulfide byproducts) .

Advanced Research Questions

Q. How can researchers optimize the cross-linking efficiency of 2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine hydrochloride in bioconjugation, and what methods quantify disulfide bond formation?

- Methodological Answer :

- Optimization Strategies :

- pH Control : Conduct reactions at pH 7.5–8.5 to balance thiolate anion availability and amine protonation.

- Molar Ratio Screening : Test reagent-to-substrate ratios (1:1 to 1:5) to maximize conjugation yield while minimizing aggregation.

- Quantitative Assessment :

- Ellman’s Assay : Measure free thiols before/after reaction to calculate disulfide bond formation efficiency.

- HPLC-MS : Analyze conjugate purity and identify unreacted starting material or side products.

Reference : Similar disulfide cross-linkers require stoichiometric tracking to avoid overmodification .

Q. How can discrepancies in reaction yields during synthesis under varying catalytic conditions be systematically addressed?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I) for Ullmann-type couplings) or organocatalysts to enhance pyridyl-thiol bond formation.

- Kinetic Studies : Use in situ FTIR or F NMR to monitor reaction progress and identify rate-limiting steps.

- Byproduct Analysis : Employ GC-MS or LC-MS to detect intermediates (e.g., trifluoromethylpyridine hydrolysis products) that may divert the reaction pathway.

Note : Contradictory yields may arise from trace metal impurities; use chelating agents (e.g., EDTA) in aqueous phases .

Key Considerations for Researchers

- Safety : Use fume hoods for synthesis due to potential release of HCl vapors.

- Contradiction Management : If disulfide bond formation is inconsistent, verify reagent purity via TLC or HPLC before use.

- Advanced Applications : Explore trifluoromethyl’s electron-withdrawing effects on pyridine reactivity in catalysis or medicinal chemistry contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.